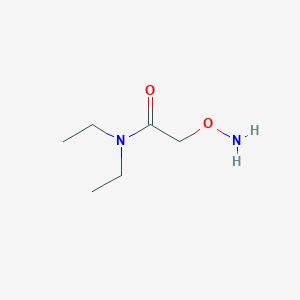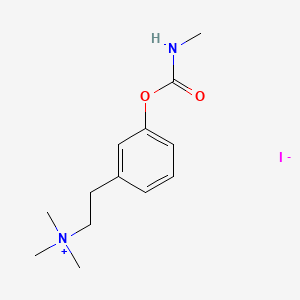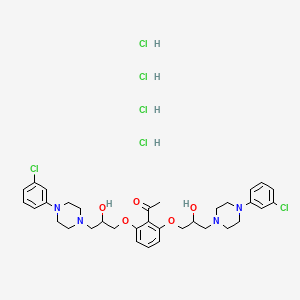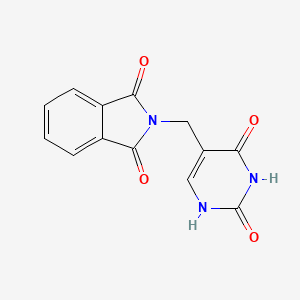![molecular formula C19H42ClNO2 B13784824 [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride CAS No. 68334-55-4](/img/structure/B13784824.png)
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride typically involves the alkylation of a tertiary amine with a suitable alkyl halide. One common method is the reaction of glycidyl trimethyl ammonium chloride with a long-chain alcohol, such as tridecanol, under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with hydroxide ions can produce corresponding alcohols .
Scientific Research Applications
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride involves its interaction with lipid membranes of microorganisms. The compound disrupts the lipid bilayer, leading to the leakage of cellular contents and ultimately the death of the microorganism . This disruption is primarily due to the surfactant nature of the compound, which allows it to insert into and destabilize the lipid membranes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound is similar in structure but has a chloro group instead of the tridecyloxy group.
(2-Hydroxy-3-(octadecylthio)propyl)trimethylammonium tosylate: This compound has an octadecylthio group instead of the tridecyloxy group.
Uniqueness
[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride is unique due to its specific long-chain alkyl group, which imparts distinct surfactant properties and enhances its antimicrobial activity compared to other similar compounds .
Properties
CAS No. |
68334-55-4 |
|---|---|
Molecular Formula |
C19H42ClNO2 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
(2-hydroxy-3-tridecoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C19H42NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20(2,3)4;/h19,21H,5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZNENCJSVIBBUAO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)

![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)



